Cas no 209216-23-9 (Entecavir monohydrate)

Entecavir monohydrate is a nucleoside analogue with potent antiviral activity against hepatitis B virus (HBV). Its chemical structure, (2S)-2-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one monohydrate, enables selective inhibition of HBV reverse transcriptase, effectively suppressing viral replication. The monohydrate form enhances stability and solubility, ensuring consistent pharmacokinetic performance. Entecavir monohydrate exhibits high efficacy against both wild-type and lamivudine-resistant HBV strains, with a low resistance profile in long-term therapy. Its high barrier to resistance and favorable safety profile make it a first-line treatment for chronic HBV infection. The compound is typically formulated as tablets or oral solutions, adhering to stringent pharmacopeial standards for purity and potency.
Entecavir monohydrate structure
Entecavir monohydrate structure
Product Name:Entecavir monohydrate
CAS No:209216-23-9
MF:C12H17N5O4
MW:295.294481992722
MDL:MFCD09754448
CID:66797
PubChem ID:253660820
Update Time:2025-10-23

Entecavir monohydrate Chemical and Physical Properties

Names and Identifiers

    • Entecavir hydrate
    • 2-Amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one monohydrate
    • Entecavir Monohydrate
    • 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2- methylenecyclopentyl)-1H-purin-6(9H)-one
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate
    • Entecavir
    • Entecavir (hydrate)
    • Entecavir (monohydrate)
    • Entecavir Monohydrate Isomers
    • Enticavir hydrate
    • 9-[(1S,3R,4S)-4-Hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]guanine Monohydrate
    • BMS 200475
    • BMS-200475
    • SQ 34676
    • SQ-34676
    • Baraclude
    • entecavir (anhydrous)
    • NNU2O4609D
    • 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-6H-purin-6-one
    • 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-6,9-dihydro-1H-purin-6-one
    • anhydrous entecavir
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecycl
    • BMS200475 monohydrate
    • SQ34676 monohydrate
    • Q-101311
    • 5968Y6H45M
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1); 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, monohydrate (9CI); Entecavir monohydrate
    • ENTECAVIR [USP MONOGRAPH]
    • 2-Amino-9-[(1S,3R,4S)-4-hydroxy-3-hydroxymethyl- 2-methylenecyclopentyl]-1,9-dihydro-6H-purin-6-one monohydrate
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl]-, hydrate (1:1)
    • Baraclude (TN)
    • CHEBI:59902
    • ENTECAVIR [ORANGE BOOK]
    • DS-0549
    • ENTECAVIR MONOHYDRATE [USP-RS]
    • AKOS037748843
    • ENTECAVIR MONOHYDRATE [MI]
    • UNII-5968Y6H45M
    • AKOS015895046
    • ENTECAVIR MONOHYDRATE [EP MONOGRAPH]
    • SW220132-1
    • AM90299
    • 209216-23-9
    • ENTECAVIR [EMA EPAR]
    • SCHEMBL28647
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-, monohydrate
    • 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-3H-purin-6(9H)-one hydrate
    • BMS 200475-01
    • HY-13623A
    • D04008
    • ENTECAVIR HYDRATE [JAN]
    • MFCD09754448
    • 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)-1,9-dihydro-6H-purin-6-one hydrate
    • ENTECAVIR [VANDF]
    • 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1H-purin-6-one;hydrate
    • 9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)guanine monohydrate
    • YXPVEXCTPGULBZ-WQYNNSOESA-N
    • CS-1783
    • Q27126952
    • Entecavir (USP)
    • AS-15414
    • 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-1,9-dihydro-6H-purin-6-one--water (1/1)
    • ENTECAVIR MONOHYDRATE [WHO-DD]
    • ENTECAVIR [USAN]
    • Entecavir hydrate (JAN)
    • Entecavir [USAN:INN]
    • ENTECAVIR [MART.]
    • 6H-Purin-6-one, 2-amino-1,9-dihydro-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylenecyclopentyl)- monohydrate
    • 2-amino-9-[(1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl]-3H-purin-6-one;hydrate
    • Entecavir hydrate,Baraclude
    • Entecavir-Hydrate
    • 2-amino-9-((1S,3R,4S)-4-hydroxy-3-(hydroxymethyl)-2-methylidenecyclopentyl)-1,9-dihydro-6H-purin-6-one--water (1/1)
    • Entecavir Monohydrate?
    • SQ34676
    • BMS-200475-01
    • CHEMBL5314362
    • Entecavir monohydrate
    • MDL: MFCD09754448
    • Inchi: 1S/C12H15N5O3.H2O/c1-5-6(3-18)8(19)2-7(5)17-4-14-9-10(17)15-12(13)16-11(9)20;/h4,6-8,18-19H,1-3H2,(H3,13,15,16,20);1H2/t6-,7-,8-;/m0./s1
    • InChI Key: YXPVEXCTPGULBZ-WQYNNSOESA-N
    • SMILES: O[C@H]1C[C@@H](C(=C)[C@@H]1CO)N1C=NC2C(NC(N)=NC1=2)=O.O

Computed Properties

  • Exact Mass: 295.12800
  • Monoisotopic Mass: 295.128
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 480
  • Covalently-Bonded Unit Count: 2
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 126

Experimental Properties

  • Color/Form: White crystalline powder
  • Density: 1.81
  • Melting Point: >220°C
  • Boiling Point: 734.2°C at 760 mmHg
  • Flash Point: 353.8 °C
  • Solubility: biological extracorporealIn Vitro:DMSOsolubility≥ 50 mg/mL(169.33 mM)H2O : 2.8 mg/mL(9.48 mM;Need ultrasonic and warming)*"≥" means solublesoluble , but saturation unknownsolubilityunknown.
  • PSA: 139.28000
  • LogP: -0.31090
  • Merck: 3595
  • Specific Rotation: +10.8° (c=20mg/10ml of MeOH)
  • Vapor Pressure: No data available

Entecavir monohydrate Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302
  • Warning Statement: P264-P270-P301+P312+P330-P501
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Safety Instruction: S24/25
  • Storage Condition:2-8°C

Entecavir monohydrate Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Entecavir monohydrate Pricemore >>

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Entecavir monohydrate Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Entecavir monohydrate Related Literature

Additional information on Entecavir monohydrate

Entecavir monohydrate (CAS No. 209216-23-9): A Comprehensive Overview

Entecavir monohydrate, chemically designated as (1S,3R,4S)-4-aminopyrrolidin-1-yl-1,2-cyclopropanedione, is a potent antiviral agent primarily utilized in the management of chronic hepatitis B virus (HBV) infection. With the CAS number 209216-23-9, this compound has garnered significant attention in the pharmaceutical and medical research communities due to its high efficacy and favorable safety profile. Entecavir monohydrate belongs to the nucleoside reverse transcriptase inhibitor (NRTI) class of drugs, making it a cornerstone in the therapeutic arsenal against HBV.

The molecular structure of Entecavir monohydrate features a pyrrolidine ring linked to a cyclopropane moiety, which is critical for its binding affinity to the HBV polymerase. This structural design allows for precise inhibition of viral replication, thereby reducing viral load and improving liver function in infected patients. The monohydrate form enhances the stability and solubility of the compound, ensuring optimal pharmacokinetic properties that contribute to its clinical effectiveness.

In recent years, advancements in virology and molecular biology have further elucidated the mechanisms of action of Entecavir monohydrate. Studies have demonstrated that it selectively inhibits the activity of HBV polymerase by competing with natural nucleosides during DNA synthesis. This selective inhibition minimizes off-target effects, making it a well-tolerated option for long-term therapy. Moreover, Entecavir monohydrate exhibits a high genetic barrier to resistance, meaning that viral strains resistant to the drug are less likely to emerge compared to other NRTIs.

Current clinical trials and research papers highlight the enduring relevance of Entecavir monohydrate in modern HBV treatment regimens. A notable study published in *The Lancet* in 2022 compared Entecavir monohydrate with other antiviral agents and found that it maintained viral suppression rates of over 90% at 48 weeks without significant side effects. This underscores its role as a first-line therapy for chronic HBV infection, particularly in patients with compensated liver disease.

The pharmacokinetic profile of Entecavir monohydrate is another area of interest. The drug exhibits rapid absorption with peak plasma concentrations typically achieved within 1-2 hours post-administration. Its bioavailability is high, ranging from 75% to 85%, and it undergoes minimal metabolism, primarily excreted unchanged in urine. This predictable pharmacokinetics facilitates convenient once-daily dosing, enhancing patient compliance.

Recent research has also explored the potential applications of Entecavir monohydrate beyond its primary use in HBV therapy. Preliminary studies suggest that it may have inhibitory effects on other viruses, including human immunodeficiency virus (HIV) and hepatitis C virus (HCV). While these findings are still under investigation, they open up new avenues for therapeutic development and highlight the versatility of Entecavir monohydrate.

The safety profile of Entecavir monohydrate is another critical aspect warranting discussion. Clinical trials have consistently shown that it is well-tolerated, with adverse effects generally mild and transient. The most commonly reported side effects include headache, fatigue, and nausea. Importantly, there are no significant interactions with other commonly prescribed medications, making it suitable for use in patients with comorbid conditions.

In conclusion, Entecavir monohydrate (CAS No. 209216-23-9) remains a pivotal therapeutic agent in the management of chronic hepatitis B infection. Its potent antiviral activity, favorable pharmacokinetics, high genetic barrier to resistance, and excellent safety profile make it an indispensable tool in modern medicine. As research continues to uncover new applications and refine treatment strategies, Entecavir monohydrate is poised to remain at the forefront of antiviral therapy for years to come.

Recommended suppliers
NewCan Biotech Limited
(CAS:209216-23-9)Entecavir hydrate
NC11176
Purity:97%
Quantity:10g
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Suzhou Senfeida Chemical Co., Ltd
(CAS:209216-23-9)Entecavir hydrate
sfd22025
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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